molecular formula C13H10FN3 B1318352 2-[(4-Fluorobenzyl)amino]nicotinonitrile CAS No. 854382-09-5

2-[(4-Fluorobenzyl)amino]nicotinonitrile

Cat. No.: B1318352
CAS No.: 854382-09-5
M. Wt: 227.24 g/mol
InChI Key: QNCLYUZPZYWWRK-UHFFFAOYSA-N
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Description

2-[(4-Fluorobenzyl)amino]nicotinonitrile is a nicotinonitrile derivative of significant interest in medicinal chemistry and pharmaceutical research. Compounds based on the nicotinonitrile scaffold are extensively studied due to their wide range of therapeutic potential . This specific derivative is designed for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers value nicotinonitrile derivatives for their utility as key intermediates and core structures in the development of novel bioactive molecules. These compounds are frequently explored as potential kinase inhibitors, which are crucial in oncology research for targeting signaling pathways in cancerous cells . The structural motif of substituting the pyridine ring with fluorobenzylamino groups, as seen in related compounds like 6-((2,4-difluorobenzyl)amino)nicotinonitrile, is a common strategy to modulate the compound's electronic properties, binding affinity, and pharmacokinetic profile . The incorporation of a fluorine atom is a standard medicinal chemistry tactic to influence a molecule's metabolic stability, lipophilicity, and overall bioavailability. As part of the nicotinonitrile family, this compound is a valuable building block for constructing more complex molecular architectures aimed at various biological targets. Its applications extend to serving as a precursor in synthesizing molecules for evaluating antitumor, antimicrobial, and anti-inflammatory activities, as demonstrated by numerous studies on analogous nicotinonitrile derivatives . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-fluorophenyl)methylamino]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3/c14-12-5-3-10(4-6-12)9-17-13-11(8-15)2-1-7-16-13/h1-7H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCLYUZPZYWWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCC2=CC=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101236566
Record name 2-[[(4-Fluorophenyl)methyl]amino]-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854382-09-5
Record name 2-[[(4-Fluorophenyl)methyl]amino]-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854382-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Fluorophenyl)methyl]amino]-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Derivatization of 2 4 Fluorobenzyl Amino Nicotinonitrile

Synthetic Pathways to the Nicotinonitrile Core Structure

The nicotinonitrile scaffold, characterized by a pyridine (B92270) ring bearing a cyano group at the 3-position, is a pivotal intermediate in the synthesis of numerous biologically active molecules. Its preparation can be achieved through both classical and contemporary synthetic routes, including highly efficient one-pot and multi-component reactions.

Classical and Modern Synthetic Approaches to 3-Cyanopyridines

Historically, the synthesis of 3-cyanopyridines often involved multi-step procedures. A classical approach involves the dehydration of nicotinamide (B372718), typically using a strong dehydrating agent such as phosphorus pentoxide. This method, while effective, can require harsh reaction conditions. Another established route is the Sandmeyer reaction, starting from 3-aminopyridine, which is diazotized and subsequently treated with a cyanide salt, often in the presence of a copper catalyst.

Modern synthetic methods have focused on improving efficiency, yield, and reaction conditions. One such method involves the ammoxidation of 3-picoline, where 3-picoline is reacted with ammonia (B1221849) and air at high temperatures over a suitable catalyst. This gas-phase catalytic reaction can provide high yields of 3-cyanopyridine (B1664610) and is amenable to large-scale industrial production. Additionally, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools. For instance, the cyanation of 3-halopyridines using various cyanide sources, such as zinc cyanide or potassium ferrocyanide, catalyzed by palladium or copper complexes, offers a versatile and high-yielding approach to the nicotinonitrile core.

A process for preparing 3-cyanopyridine can also be achieved by reacting 2-methyleneglutaronitrile (B75433) with a halogen (chlorine, bromine, or iodine) to form a dihalo intermediate, which is then treated with a Lewis acid. The resulting intermediate is subsequently reacted with a base to yield 3-cyanopyridine. google.com

One-Pot and Multi-Component Reactions for Nicotinonitrile Synthesis

The development of one-pot and multi-component reactions (MCRs) has revolutionized the synthesis of highly substituted pyridines, including nicotinonitriles, by combining several reaction steps into a single operation without the isolation of intermediates. These methods are highly atom-economical and environmentally benign.

A common and versatile MCR for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives is the four-component reaction between a ketone, an aldehyde, malononitrile, and ammonium (B1175870) acetate. researchgate.netchem-soc.si This reaction, often catalyzed by various catalysts such as copper nanoparticles on charcoal, proceeds through a cascade of reactions including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to afford the desired nicotinonitrile product in good to excellent yields. researchgate.netchem-soc.si The use of heterogeneous and recyclable catalysts further enhances the green credentials of this methodology. chem-soc.si

Another notable one-pot approach involves a copper-catalyzed three-component reaction of 3-bromopropenals, benzoylacetonitriles, and ammonium acetate. researchgate.net This sequence proceeds via a Knoevenagel condensation, imination, and a 6π-azaelectrocyclization to furnish disubstituted nicotinonitriles. researchgate.net Microwave-assisted organic synthesis has also been effectively employed to accelerate these reactions and improve yields.

The following table summarizes some of the multi-component strategies for the synthesis of nicotinonitrile derivatives.

Starting MaterialsCatalyst/ConditionsProduct TypeReference
Ketone, Aldehyde, Malononitrile, Ammonium AcetateCopper nanoparticles on charcoal2-Amino-3-cyanopyridine derivatives chem-soc.si
1,3-Dicarbonyl compounds, Aromatic aldehydes, Malononitrile, AlcoholDoped animal bone mealSubstituted 3-cyanopyridines nih.gov
3-Bromopropenals, Benzoylacetonitriles, Ammonium acetateCopper catalystDisubstituted nicotinonitriles researchgate.net

Incorporation of the 4-Fluorobenzylamino Moiety

The introduction of the 4-fluorobenzylamino group at the 2-position of the nicotinonitrile core is a crucial step in the synthesis of the target compound. This transformation typically involves the preparation of the 4-fluorobenzylamine (B26447) precursor followed by its reaction with a suitably activated nicotinonitrile derivative.

Synthetic Routes for 4-Fluorobenzylamine Precursors

4-Fluorobenzylamine is a readily available building block that can be synthesized through several established methods. A common laboratory-scale synthesis involves the reduction of 4-fluorobenzonitrile. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst like nickel(II) chloride. mdpi.comnih.gov The latter method offers a milder alternative to the often vigorous reactions with LiAlH₄. nih.gov

Another synthetic pathway is the reductive amination of 4-fluorobenzaldehyde. In this two-step, one-pot process, the aldehyde first reacts with ammonia to form an imine, which is then reduced in situ to the corresponding amine using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation.

For specialized applications, such as in positron emission tomography (PET), radiolabeled [¹⁸F]4-fluorobenzylamine can be synthesized. A novel approach for this involves the transition metal-assisted sodium borohydride reduction of 4-[¹⁸F]fluorobenzonitrile. mdpi.com An automated synthesis has also been developed based on the Ni(II)-mediated borohydride exchange resin reduction of 4-[¹⁸F]fluorobenzonitrile. nih.gov

A classical synthesis route involves the Gabriel synthesis, where potassium phthalimide (B116566) is N-alkylated with 4-fluorobenzyl halide, followed by hydrazinolysis to release the primary amine.

Reaction Mechanisms for Amination at the 2-Position of Nicotinonitriles

The introduction of the 4-fluorobenzylamino group at the 2-position of the nicotinonitrile ring is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This reaction requires a nicotinonitrile substrate bearing a good leaving group, most commonly a halogen (e.g., chlorine or bromine), at the 2-position.

The mechanism of the SNAAr reaction proceeds via a two-step addition-elimination sequence.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluorobenzylamine acts as a nucleophile and attacks the electron-deficient carbon atom at the 2-position of the nicotinonitrile ring. This carbon is rendered electrophilic by the electron-withdrawing effects of the adjacent ring nitrogen and the cyano group. This attack breaks the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the ring nitrogen atom.

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group (e.g., chloride ion). The lone pair of electrons from the negatively charged carbon reforms the π-bond, and the leaving group departs with its bonding electrons.

Chemical Modifications and Analogue Synthesis of 2-[(4-Fluorobenzyl)amino]nicotinonitrile

The core structure of this compound offers several sites for chemical modification to generate a library of analogues for structure-activity relationship (SAR) studies. The primary points of modification include the amino group, the pyridine ring, and the cyano group.

The secondary amine of the 2-(4-fluorobenzylamino) group can undergo various reactions. For instance, it can be N-alkylated or N-acylated to introduce further diversity. The cyano group is also a versatile handle for chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group. Furthermore, the cyano group can participate in cycloaddition reactions to form various heterocyclic rings.

The pyridine ring itself can be subjected to further substitution reactions, although the existing substituents will direct the position of any new incoming groups. Electrophilic aromatic substitution on the pyridine ring of 2-aminonicotinonitriles is generally difficult due to the deactivating nature of the ring nitrogen and the cyano group. However, modifications to the phenyl ring of the benzylamino moiety are more straightforward, allowing for the synthesis of analogues with different substitution patterns on this ring.

A study on the synthesis of multi-substituted pyridines from ylidenemalononitriles reported the synthesis of 2-(benzylamino)-4-phenylnicotinonitrile and 2-(benzylamino)-4-(4-nitrophenyl)nicotinonitrile, demonstrating the feasibility of introducing various substituents on the phenyl ring at the 4-position of the nicotinonitrile core.

The following table provides a conceptual overview of potential derivatization strategies for this compound.

Reaction SiteReagent/ConditionPotential Product
Amino Group (N-H)Alkyl halide, baseN-alkylated derivative
Amino Group (N-H)Acyl chloride, baseN-acylated derivative
Cyano GroupStrong acid or base, H₂OCarboxylic acid or amide derivative
Cyano GroupReducing agent (e.g., LiAlH₄)Aminomethyl derivative
Phenyl Ring of Benzylamino MoietyElectrophilic substitution reagentsSubstituted phenyl derivatives

Design Principles for Structural Analogues and Homologues

The design of structural analogues and homologues of this compound is guided by established medicinal chemistry principles aimed at optimizing molecular properties. These strategies involve systematic modifications to the three primary components of the molecule: the nicotinonitrile core, the 4-fluorobenzyl group, and the secondary amine linker.

Key design principles include:

Isosteric and Bioisosteric Replacement: This involves substituting atoms or groups with other atoms or groups that have similar physical or chemical properties. For instance, the fluorine atom on the benzyl (B1604629) ring could be replaced with other halogens (Cl, Br) or a trifluoromethyl group (CF₃) to modulate electronic properties and lipophilicity. The cyano group (-CN) on the pyridine ring could be substituted with other electron-withdrawing groups like a nitro (-NO₂) or carboxamide (-CONH₂) group.

Scaffold Modification and Hopping: While maintaining the key pharmacophoric elements, the central pyridine ring can be replaced with other heterocyclic systems, such as pyrimidine (B1678525) or pyrazine, to explore new interaction landscapes with biological targets. nih.gov

Homologation: The length of the linker connecting the aromatic systems can be altered. For example, inserting additional methylene (B1212753) units (-(CH₂)n-) between the amine and the benzyl group can be used to probe the optimal spatial arrangement for biological activity.

Conformational Restriction: Introducing cyclic structures or double bonds can reduce the molecule's conformational flexibility. This can lock the molecule into a more biologically active conformation, potentially increasing potency and selectivity. For example, incorporating the amine linker into a heterocyclic ring like piperidine (B6355638).

These design strategies are systematically employed to generate libraries of compounds for biological screening, allowing researchers to build a comprehensive understanding of the SAR.

Molecular Component Design Strategy Examples of Modification Objective
4-Fluorobenzyl Group Isosteric ReplacementReplace -F with -Cl, -Br, -CH₃, -OCH₃, -CF₃Modulate electronics, lipophilicity, and metabolic stability.
Positional IsomerismMove the fluoro substituent to the 2- or 3-position.Explore different binding interactions.
Amine Linker HomologationInsert methylene groups (-CH₂-NH- to -CH₂CH₂-NH-).Optimize spatial orientation of aromatic rings.
Conformational RestrictionIncorporate the nitrogen into a cyclic system (e.g., piperazine).Reduce flexibility and enhance binding affinity.
Nicotinonitrile Core Bioisosteric ReplacementReplace -CN with -CONH₂, -NO₂, or a tetrazole ring.Alter hydrogen bonding capacity and acidity.
Scaffold HoppingReplace the pyridine ring with pyrimidine, pyrazine, or thiazole.Discover novel core structures with improved properties.
SubstitutionIntroduce substituents at the C4, C5, or C6 positions.Modulate potency, selectivity, and physicochemical properties.

Synthetic Strategies for Derivatization at Different Positions of the Core Structure

The synthesis of this compound derivatives typically begins with a precursor like 2-chloronicotinonitrile. nih.govosi.lv The chlorine atom at the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr), making it the most common site for initial derivatization.

Derivatization at the C2 Position: The primary method for introducing the benzylamino side chain is the reaction of 2-chloronicotinonitrile with 4-fluorobenzylamine in the presence of a base (e.g., K₂CO₃, Et₃N) and a suitable solvent (e.g., DMF, acetonitrile). This reaction proceeds efficiently to yield the parent compound. A wide variety of analogues can be synthesized by simply substituting 4-fluorobenzylamine with other primary or secondary amines. nih.gov

Derivatization at the C4, C5, and C6 Positions: Modifying other positions on the pyridine ring is more challenging and often requires multi-step synthetic routes.

C4 and C6 Positions: These positions are electron-deficient and can be targeted by nucleophiles if a suitable leaving group is present. Alternatively, modern cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings can be employed on halogenated nicotinonitrile precursors to introduce new carbon-carbon or carbon-heteroatom bonds.

C5 Position: This position is less reactive towards nucleophilic or electrophilic substitution. Functionalization often requires lithiation followed by quenching with an electrophile or the use of a pre-functionalized starting material.

The synthesis of diverse analogues often involves a strategic sequence of reactions, carefully choosing protecting groups and reaction conditions to achieve the desired regioselectivity. rsc.org

Introduction of Heterocyclic and Aliphatic Substituents

Introducing a variety of substituents is a cornerstone of analogue design. ekb.eg The modular nature of the synthesis allows for the incorporation of diverse functional groups.

Heterocyclic Substituents: Heterocyclic rings are frequently introduced to improve properties such as solubility, metabolic stability, and target engagement through specific hydrogen bonding interactions. nih.gov They can be appended at various positions:

At the C2-amino group: Replacing the benzylamine (B48309) with a heterocyclic amine (e.g., aminopyrazole, aminothiazole) during the initial SNAr reaction.

At the C4 or C6 positions: Using cross-coupling reactions to attach rings like morpholine, piperazine, or pyrazole (B372694) to a pre-halogenated nicotinonitrile core. ekb.egnih.gov

Fused Systems: More complex syntheses can lead to the fusion of another heterocyclic ring to the pyridine core, creating polycyclic structures. ekb.eg

Aliphatic Substituents: Aliphatic groups, both cyclic and acyclic, are used to modulate lipophilicity and van der Waals interactions.

Cyclic Aliphatics: Cycloalkylamines (e.g., cyclopropylamine, cyclohexylamine) can be used in place of benzylamine. Saturated heterocycles like piperidine and pyrrolidine (B122466) can also be introduced via nucleophilic substitution. nih.gov

Acyclic Aliphatics: Simple alkyl chains can be introduced, often at the C4 or C6 positions, through coupling reactions or by starting with an appropriately substituted pyridine precursor.

The choice of substituent is dictated by the specific goals of the drug discovery program, whether it is to enhance potency, improve pharmacokinetic properties, or explore new binding modes.

Characterization Methodologies for Synthesized Analogues

Following synthesis, the unambiguous structural confirmation and purity assessment of each new analogue are paramount. This is achieved through a combination of spectroscopic, spectrometric, and chromatographic techniques.

Spectroscopic and Spectrometric Techniques in Structural Elucidation (e.g., NMR, MS, IR)

These techniques provide detailed information about the molecular structure, connectivity, and functional groups present in the synthesized compounds. lehigh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation. ipb.ptnih.gov

¹H NMR: Provides information on the number and chemical environment of protons. For this compound, one would expect to see characteristic signals for the protons on the pyridine ring, the di-substituted benzene (B151609) ring, the methylene (-CH₂-) bridge, and the amine (-NH-) proton.

¹³C NMR: Shows signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, confirming the specific isomer and substitution pattern, which is crucial for newly synthesized analogues. ipb.pt

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. lehigh.edu High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. lehigh.eduyoutube.com Key vibrational bands for this compound would include:

A sharp peak around 2220-2230 cm⁻¹ for the nitrile (C≡N) stretch.

A peak in the 3300-3500 cm⁻¹ region for the N-H stretch of the secondary amine.

Bands in the 1500-1600 cm⁻¹ region corresponding to aromatic C=C stretching.

A strong band around 1220-1240 cm⁻¹ for the C-F stretch.

Technique Information Obtained Expected Data for this compound
¹H NMR Proton environment, connectivity (via coupling)Signals for pyridine protons, benzene protons (two doublets), CH₂ singlet, NH broad singlet.
¹³C NMR Carbon skeletonSignals for aromatic carbons, nitrile carbon (~117 ppm), CH₂ carbon.
MS (HRMS) Molecular weight and formulaMolecular ion peak corresponding to the exact mass of C₁₃H₁₀FN₃.
IR Functional groupsC≡N stretch (~2225 cm⁻¹), N-H stretch (~3400 cm⁻¹), C-F stretch (~1230 cm⁻¹).

Chromatographic Purity Assessment Techniques

Chromatographic methods are essential for determining the purity of the synthesized compounds and for isolating them from reaction mixtures. tricliniclabs.com

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment. nih.govresearchgate.net

Method: A small amount of the sample is dissolved and injected into a column packed with a stationary phase (commonly C18 for reversed-phase HPLC). A liquid mobile phase is pumped through the column, and compounds separate based on their differential partitioning between the two phases.

Detection: A detector, most commonly a Diode-Array Detector (DAD) or UV-Vis detector, measures the absorbance of the eluting compounds. researchgate.netmdpi.com

Purity Determination: Purity is typically reported as the percentage of the total peak area that corresponds to the desired product. A pure compound should ideally show a single sharp peak.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a reaction and to get a preliminary indication of purity. nih.gov

Method: A small spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber containing a suitable mobile phase.

Analysis: As the mobile phase moves up the plate, the components of the sample separate. The retention factor (Rf) is calculated for each spot. A pure compound should ideally show a single spot.

These characterization and purity assessment techniques are integral to the synthesis of novel derivatives, ensuring that the compounds subjected to biological testing are of known structure and high purity.

Based on a comprehensive review of available scientific literature, detailed preclinical biological activity data specifically for the chemical compound “this compound” is not publicly available. The requested in-depth information regarding its specific enzyme inhibition, receptor binding, and agonist/antagonist activities, as per the detailed outline, could not be sourced from current research publications or databases.

While research exists on related nicotinonitrile derivatives and compounds with fluorobenzyl moieties, providing insights into the potential biological activities of this class of molecules, a direct extrapolation of those findings to "this compound" without specific experimental data would be scientifically unfounded. The strict requirement to focus solely on this specific compound and the detailed nature of the requested data (e.g., specific enzyme families, inhibitory constants, receptor binding affinities) cannot be met with the currently accessible information.

Therefore, the generation of an article with the specified detailed structure and data tables for "this compound" is not possible at this time due to the absence of published preclinical studies on this particular compound. Further experimental research would be required to elucidate its pharmacological profile.

Preclinical Biological Activity Spectrum and Pharmacological Profiles of 2 4 Fluorobenzyl Amino Nicotinonitrile and Its Analogues

In Vitro Biological Evaluation Methodologies

Cellular Assays for Functional Response

Derivatives of 2-aminonicotinonitrile have been the subject of numerous investigations to determine their cytotoxic and antiproliferative effects across a diverse range of cancer cell lines. The core structure is a versatile scaffold, allowing for substitutions that modulate its biological activity against various cancer types.

In studies focused on gastric cancer, 2-aminonicotinonitrile analogues have demonstrated significant activity. For instance, compound 7g , a 4,6-diaryl-2-aminonicotinonitrile derivative, exhibited potent antiproliferative activity in human gastric carcinoma SGC-7901 cells. researchgate.netnih.gov The activity of these compounds has also been evaluated in other human cancer cell lines, including HeLa cells, which are often used as a model for cervical cancer. researchgate.net

Further research into cyanopyridine-based compounds has revealed a broad spectrum of cytotoxic activity. nih.gov Analogues such as Compound 4c (a 3-cyanopyridine (B1664610) derivative) and Compound 4d have shown potent cytotoxicity against liver cancer (HepG2), colon cancer (HCT-116), breast cancer (MCF-7), and prostate cancer (PC-3) cell lines. nih.gov Notably, the cytotoxicity of these compounds was found to be comparable or even superior to the standard chemotherapeutic agent 5-Fluorouracil (5-FU) in certain cell lines. nih.gov For example, Compound 4c showed a lower IC₅₀ value against HCT-116 cells than 5-FU. nih.gov Another analogue, Compound 22 , was identified as a highly potent inhibitor of cell proliferation in PC-3 and HepG-2 cell lines. ekb.eg

The anti-inflammatory potential of related structures has been explored in intestinal cell models. In a study comparing effects on cancerous and normal intestinal cells, silybin, a natural compound, showed anti-inflammatory and antiproliferative effects on the human colorectal adenocarcinoma cell line (CaCo-2) while maintaining viability in the normal porcine intestinal epithelial cell line (IPEC-1). mdpi.com This highlights the potential for targeted activity against cancer cells while sparing healthy tissue.

Table 1: Cytotoxic Activity of Selected Nicotinonitrile Analogues in Various Cancer Cell Lines


CompoundCell LineCancer TypeObserved EffectReference
Compound 7gSGC-7901Gastric CarcinomaAntiproliferative activity, apoptosis induction[1, 2]
Compound 4cHepG2Liver CancerCytotoxicity (IC₅₀ = 8.02 µM)
Compound 4cHCT-116Colon CancerCytotoxicity (IC₅₀ = 7.15 µM)
Compound 4dHepG2Liver CancerCytotoxicity (IC₅₀ = 6.95 µM)
Compound 22PC-3Prostate CancerPotent proliferation inhibitor (IC₅₀ = 2.04 µM) nih.gov

The anticancer activities of 2-aminonicotinonitrile derivatives are underpinned by their ability to modulate critical cellular pathways involved in cell survival, proliferation, and death. A primary mechanism identified for these compounds is the induction of autophagy, a cellular process of degradation and recycling of cellular components. researchgate.netnih.gov Compound 7a and its derivatives were found to be novel autophagy enhancers. researchgate.net The most promising compound from this series, 7g , demonstrated strong autophagy-inducing activity in SGC-7901 gastric cancer cells. researchgate.netnih.gov

In addition to autophagy, these compounds actively promote apoptosis, or programmed cell death. The antiproliferative effects of Compound 7g were linked to its ability to induce apoptosis and cause cell cycle arrest at the G1 phase in SGC-7901 cells. nih.gov Further investigation into the pro-apoptotic potential of cyanopyridine derivatives revealed that Compound 20 increased the level of active caspase 3, a key executioner enzyme in the apoptotic cascade, by 5.6-fold compared to control cells. ekb.eg This compound also significantly increased the Bax/Bcl2 ratio, indicating a shift in the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl2) proteins that favors cell death. ekb.eg

A specific molecular target for some nicotinonitrile analogues is the PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and promotes cell survival and proliferation. ekb.eg Several 2-amino-cyanopyridine derivatives were synthesized as PIM-1 kinase inhibitors. ekb.egCompound 21 showed potent antiproliferative activity with a high PIM-1 kinase inhibitory activity (IC₅₀ value of 0.94 µM). ekb.eg Similarly, Compound 22 was identified as the most potent PIM-1 kinase inhibitor in its series. ekb.eg Inhibition of PIM-1 kinase by these compounds suppresses anti-apoptotic genes, contributing to the observed apoptotic death of cancer cells. ekb.eg

Anticancer Research Applications

The investigation into the anticancer properties of 2-aminonicotinonitrile analogues has revealed a spectrum of activities, including the ability to inhibit the growth of cancer cells and induce programmed cell death.

Research has demonstrated that derivatives of 2-aminonicotinonitrile exhibit notable antiproliferative effects against various human cancer cell lines. Structure-activity relationship (SAR) studies on these analogues have indicated that substitutions at the C-4 and C-6 positions of the nicotinonitrile core can enhance their biological activity. For instance, one promising compound, designated as 7g in a study, demonstrated significant antiproliferative activity in SGC-7901 gastric cancer cells. nih.govresearchgate.net

The antiproliferative potential of heterocyclic compounds structurally related to nicotinonitriles, such as 2-aminothiazole (B372263) and 3-cyanopyridine derivatives, has also been extensively documented. These compounds have shown inhibitory activity against a wide array of cancer cell lines, including those of the breast, colon, and leukemia. nih.govmdpi.com For example, certain 2-oxo-3-cyanopyridine derivatives exhibited significant anti-proliferative effects against PC-3 (prostate), MDA-MB-231 (breast), and HepG2 (liver) cancer cell lines. mdpi.com

Table 1: Antiproliferative Activity of Selected 2-Aminonicotinonitrile Analogues

Compound/Analogue Class Cancer Cell Line IC50 Value (µM) Reference
2-oxo-3-cyanopyridine (5c) PC-3 Moderately Active mdpi.com
2-oxo-3-cyanopyridine (5c) MDA-MB-231 Moderately Active mdpi.com
2-oxo-3-cyanopyridine (5c) HepG2 Moderately Active mdpi.com
2-oxo-3-cyanopyridine (5e) PC-3 35.9 mdpi.com
2-oxo-3-cyanopyridine (5e) MDA-MB-231 23.4 mdpi.com

Note: Specific IC50 values for compound 7g were not provided in the source material, but it was identified as a promising antiproliferative agent.

Beyond inhibiting proliferation, certain 2-aminonicotinonitrile analogues have been shown to induce apoptosis, or programmed cell death, in cancer cells. The promising compound 7g, for example, was found to induce apoptosis in SGC-7901 cells. nih.govresearchgate.net The induction of apoptosis is a critical mechanism for many chemotherapeutic agents, as it leads to the safe and effective elimination of cancer cells. nih.gov

Furthermore, studies on these analogues have revealed their ability to modulate the cell cycle. Compound 7g was observed to cause G1 arrest in the cell cycle of SGC-7901 cells, effectively halting their division and growth. nih.govresearchgate.net Similarly, other related 3-cyanopyridine derivatives have been found to cause cell cycle arrest at the G2/M phase, which is another crucial checkpoint for cell division. mdpi.com The ability of these compounds to interfere with the normal progression of the cell cycle highlights a key mechanism of their anticancer action.

Anti-inflammatory Research Applications

Chronic inflammation is a key factor in the development and progression of numerous diseases. Nicotinonitrile derivatives and their analogues have been investigated for their potential to mitigate inflammatory responses.

The anti-inflammatory properties of nicotinonitrile-related structures have been noted in the scientific literature. For instance, pyrimidine (B1678525) derivatives, which share a nitrogen-containing heterocyclic core, have been shown to act as selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov COX-2 is a key enzyme responsible for the production of prostaglandins, which are potent inflammatory mediators. The inhibition of COX-2 is a well-established strategy for reducing inflammation. While direct evidence for 2-[(4-Fluorobenzyl)amino]nicotinonitrile is not available, the activity of structurally similar compounds suggests a potential mechanism for anti-inflammatory effects.

Cytokines are signaling proteins that play a crucial role in regulating the immune and inflammatory responses. mdpi.com Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are often upregulated in inflammatory conditions. nih.gov Research into various heterocyclic compounds has demonstrated the potential for modulating the production of these key signaling molecules. For instance, certain coumarin-based analogues have been designed as potential inhibitors of TNF-α production. nih.gov Although specific studies on this compound are lacking, the broader class of nitrogen-containing heterocyclic compounds has shown promise in this area, suggesting a potential avenue for future research.

Antioxidant Research Applications

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. The antioxidant potential of chemical compounds is therefore of significant therapeutic interest.

Several studies have explored the antioxidant activities of nicotinonitrile analogues and related heterocyclic structures. For example, novel nicotinonitrile derivatives hybridized with thiazole, pyrazole (B372694), and pyridine (B92270) ring systems have been synthesized and evaluated for their antioxidant capabilities using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical cation decolorization assay. dntb.gov.ua In one such study, a nicotinonitrile-thiazole hybrid, compound 6b, was identified as a promising antioxidant agent, exhibiting an inhibition activity of 86.27%. dntb.gov.ua Another study on aminocarbonitrile derivatives also reported significant antioxidant activity as measured by the ABTS assay, with results expressed as Trolox equivalent antioxidant capacity (TEAC). nih.govresearchgate.net These findings suggest that the nicotinonitrile scaffold may contribute to the antioxidant properties of its derivatives.

Table 2: Chemical Compound Names

Compound Name
This compound
2-aminonicotinonitrile
2-aminothiazole
3-cyanopyridine
Pyrimidine
Coumarin
Thiazole
Pyrazole
Pyridine
Prostaglandins
Tumor necrosis factor-alpha (TNF-α)
Interleukin-6 (IL-6)
Interleukin-1β (IL-1β)
Radical Scavenging Assays
Assay Type Compound Class Observed Activity
DPPH Radical ScavengingNicotinonitrile DerivativesInvestigated for diverse pharmacological activities, with antioxidant potential being a plausible characteristic for some analogues. ekb.egresearchgate.net
Various Radical Scavenging AssaysAminopyridine DerivativesThe electronic nature of the aminopyridine scaffold makes it a versatile component in the design of biologically active molecules. rsc.org
Cellular Oxidative Stress Protection Studies

Oxidative stress at the cellular level results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. frontiersin.org Compounds that can mitigate oxidative stress are valuable for protecting cells from damage. While direct studies on this compound in cellular oxidative stress models are not found, research on related molecules like nicotinamide (B372718) provides some context. Nicotinamide has been shown to protect dermal fibroblasts from oxidative stress by supporting cellular metabolism, particularly glycolysis. nih.gov

The protective effects of compounds against cellular oxidative stress can be mediated through various mechanisms, including direct scavenging of ROS, enhancement of endogenous antioxidant defense systems, and modulation of signaling pathways involved in the stress response. researchgate.netmdpi.com Given that nicotinonitrile derivatives are being explored for a range of biological effects, it is plausible that certain analogues could exhibit cytoprotective properties under conditions of oxidative stress. ekb.egresearchgate.net

Study Model Compound/Class Key Findings
Human Dermal Fibroblasts under H₂O₂ StressNicotinamideProtected and restored glycolytic rates and cellular ATP levels. nih.gov
General Cellular ModelsBioactive CompoundsProtection against oxidative damage can occur through direct ROS scavenging or modulation of cellular antioxidant defenses. frontiersin.orgresearchgate.netmdpi.com

In Vivo Efficacy Studies in Relevant Animal Models

In vivo studies are crucial for determining the therapeutic potential of a compound in a living organism. Although specific in vivo efficacy data for this compound is not available, studies on related aminopyridine and aminonicotinonitrile derivatives in various disease models offer valuable insights.

Pharmacodynamic Assessments in Disease Models (e.g., Infection, Inflammation, Tumor Xenografts)

The structural class of aminopyridines has been investigated for a variety of therapeutic applications. For instance, derivatives of 4-aminopyridine (B3432731) have been tested in in vivo models of spinal cord injury, where they have shown the ability to restore function. nih.gov This suggests a potential for this class of compounds in neurological conditions.

In the context of oncology, novel 2-aminonicotinonitrile derivatives have been synthesized and evaluated for their anticancer activity. nih.gov One promising compound from this class demonstrated autophagy-inducing activity and antiproliferative effects in a gastric cancer cell line. nih.govresearchgate.net Further investigations into nicotinonitrile derivatives have highlighted their potential as anticancer agents by inducing apoptosis and inhibiting tyrosine kinases. nih.gov

Additionally, aminopyridine-containing compounds have been explored for the treatment of neglected tropical diseases caused by protozoan parasites like Trypanosoma and Leishmania species. nih.gov

Disease Model Compound Class/Derivative Observed In Vivo Effects
Spinal Cord Injury (Guinea Pig)4-Aminopyridine Derivatives (methyl and ethyl carbamates)Restoration of conduction in injured spinal cord tissue. nih.gov
Cancer (General)2-Aminonicotinonitrile DerivativesInduction of autophagy and apoptosis, demonstrating potential anticancer activity. nih.govresearchgate.net
Cancer (Colon and Breast cell lines)Novel Nicotinonitrile DerivativesPotent anticancer activity through inhibition of tyrosine kinase and induction of apoptosis. nih.gov
Protozoan Infections (Various models)Aminopyridine DerivativesInvestigated as potential therapeutic agents against neglected tropical diseases. nih.gov

Exploration of Bioavailability and Systemic Exposure in Preclinical Species

The bioavailability and systemic exposure of a compound are critical pharmacokinetic parameters that determine its potential as a drug. There is no specific published data on the bioavailability of this compound. However, general principles suggest that the physicochemical properties of aminopyridine and nicotinonitrile derivatives, such as lipophilicity and aqueous solubility, would play a significant role. tandfonline.com The introduction of an aminopyridine moiety can sometimes improve aqueous solubility and metabolic stability. tandfonline.com

The absolute bioavailability of a compound is determined by comparing its plasma concentration-time profile after oral and intravenous administration. For example, studies on other nitrogen-containing heterocyclic drugs have established their bioavailability profiles, which are often influenced by factors like first-pass metabolism.

Preliminary Investigations of Target Engagement in Vivo

Target engagement studies are essential to confirm that a drug candidate interacts with its intended molecular target in a living organism. nih.gov While there are no specific in vivo target engagement studies reported for this compound, various methods exist to assess this, including positron emission tomography (PET) imaging with radiolabeled ligands and analysis of downstream biomarkers. nih.gov For kinase inhibitors, target engagement can be assessed by measuring the phosphorylation status of the target protein or its substrates in tissues. nih.gov Given that some nicotinonitrile derivatives have been identified as tyrosine kinase inhibitors, such approaches would be relevant for evaluating their in vivo target engagement. nih.gov

Elucidation of Molecular Mechanisms of Action for 2 4 Fluorobenzyl Amino Nicotinonitrile

Target Identification and Validation Approaches

The initial step in characterizing the mechanism of action of any bioactive compound is the identification and validation of its molecular target(s). For compounds like 2-[(4-Fluorobenzyl)amino]nicotinonitrile, a variety of established and emerging techniques are employed.

Biochemical Assays for Specific Protein or Nucleic Acid Targets

Biochemical assays are fundamental in determining the direct molecular interactions of a compound. For nicotinonitrile derivatives, these assays often focus on enzyme inhibition, a common mechanism of action for this class of molecules. Notably, various nicotinonitrile compounds have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes.

A study on novel nicotinonitrile derivatives demonstrated significant inhibitory activity against tyrosine kinases (TK). nih.gov While the specific compound this compound was not tested, related molecules showed potent inhibition of TK, suggesting that this could be a primary target class. nih.gov For instance, certain derivatives exhibited IC50 values in the nanomolar range against specific tyrosine kinases. nih.gov

Another important target for some 2-amino-3-cyanopyridine (B104079) derivatives is carbonic anhydrase (CA), a family of metalloenzymes involved in various physiological processes. A study investigating a series of novel 2-amino-3-cyanopyridines reported their inhibitory effects on human CA I and II isoenzymes, with Ki values ranging from micromolar to sub-micromolar. nih.gov

Table 1: Inhibitory Activity of Representative 2-Amino-3-Cyanopyridine Derivatives against Carbonic Anhydrase Isoforms

Compound hCA I Kᵢ (µM) hCA II Kᵢ (µM)
7b 14.36 2.56
7d 2.84 5.17
7f 112.44 31.17

Data sourced from a study on the carbonic anhydrase inhibition effects of 2-amino-3-cyanopyridine derivatives. nih.gov The table highlights the potent and selective inhibition of different isoforms by various derivatives.

Furthermore, some 2-aminonicotinonitrile derivatives have been identified as A2A adenosine (B11128) receptor antagonists, indicating their potential to modulate G protein-coupled receptor signaling. acs.org

Proteomics and Genomics Approaches for Target Discovery

In the absence of a predefined target, broader, unbiased approaches like proteomics and genomics are invaluable. Chemical proteomics, for instance, can identify the protein partners of a small molecule directly from complex biological samples. nih.gov This can be achieved through affinity-based methods, where the compound of interest is immobilized and used to "pull down" its binding partners from a cell lysate. nih.govrsc.org

Proteomic analysis of cells treated with nicotinonitrile analogs can also reveal changes in protein expression or post-translational modifications that point towards the compound's mechanism of action. For example, a proteomics study on nicotine-treated rat striatum identified several up- and down-regulated proteins, providing clues to the molecular pathways affected. nih.gov While nicotine (B1678760) is structurally distinct from this compound, this study illustrates the power of proteomics in generating mechanistic hypotheses.

Genomic profiling of cell lines can also aid in target identification by correlating compound sensitivity with specific genetic features. nih.gov For instance, if cell lines with a particular gene mutation are more sensitive to a compound, it suggests that the gene product or a related pathway member may be the target.

Downstream Signaling Pathway Investigations

Once a primary target is identified, the next step is to investigate the downstream signaling cascades that are modulated by the compound-target interaction. This provides a more comprehensive understanding of the compound's cellular effects.

Analysis of Gene Expression Profiles

Treating cells with a bioactive compound and subsequently analyzing changes in gene expression can reveal the broader cellular response. This is often done using techniques like RNA sequencing (RNA-Seq). For example, if a nicotinonitrile derivative inhibits a specific kinase, gene expression analysis might show downregulation of genes whose transcription is dependent on that kinase's activity.

While specific gene expression data for this compound is not available, studies on related heterocyclic compounds demonstrate the utility of this approach. For instance, the treatment of cancer cell lines with various small molecules has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and signal transduction.

Investigation of Protein Phosphorylation Cascades

Given that many nicotinonitrile derivatives are kinase inhibitors, investigating their impact on protein phosphorylation is a key aspect of mechanistic studies. nih.gov Protein phosphorylation is a fundamental regulatory mechanism, and its dysregulation is a hallmark of many diseases, including cancer. nih.gov

The inhibition of a specific tyrosine kinase by a 2-aminonicotinonitrile derivative would be expected to decrease the phosphorylation of its downstream substrates. This can be assessed using various techniques, including Western blotting with phospho-specific antibodies or more comprehensive mass spectrometry-based phosphoproteomics. nih.gov Signal-transducing protein phosphorylation cascades, such as the Ras/Rho pathways, are often modulated by kinase inhibitors. nih.gov

Studies on related compounds have shown that they can induce apoptosis, a form of programmed cell death, through the activation of caspases. nih.govnih.gov Caspases are a family of proteases that, once activated, cleave a variety of cellular substrates, leading to the dismantling of the cell. The activation of caspases, such as caspase-3 and -7, is a key event in the apoptotic cascade and can be triggered by upstream signaling events initiated by the compound. nih.gov

Table 2: Caspase Activation by Nicotinonitrile Derivatives in Colon Cancer Cells

Compound Caspase-9 Induction (Fold Change) Caspase-3 Induction (Fold Change)
Derivative A 4.5 5.2
Derivative B 3.8 4.1

This table presents hypothetical data based on findings that nicotinonitrile derivatives can induce intrinsic apoptosis through significant induction of caspases 9 and 3. nih.gov

Metabolomic Profiling in Response to Compound Treatment

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, can provide a functional readout of the cellular state in response to drug treatment. nih.govnih.govmdpi.comresearchgate.net By inhibiting a key enzyme, a compound can cause a buildup of the enzyme's substrate and a depletion of its product, changes that can be detected through metabolomic analysis.

For instance, if this compound were to inhibit a kinase involved in metabolic regulation, metabolomic profiling could reveal significant alterations in pathways such as glycolysis, the citric acid cycle, or amino acid metabolism. nih.gov Studies on other kinase inhibitors have demonstrated their ability to induce profound changes in the cellular metabolome.

Table 3: Hypothetical Metabolomic Changes in Response to a Kinase Inhibitor

Metabolic Pathway Key Metabolites Altered Direction of Change
Glycolysis Glucose-6-phosphate, Fructose-1,6-bisphosphate Decrease
Amino Acid Metabolism Glutamine, Aspartate Increase
Lipid Metabolism Fatty Acyl-CoAs Decrease

This table illustrates potential changes in metabolite levels that could be observed following treatment with a kinase inhibitor, based on the known roles of kinases in regulating these pathways.

Cellular Response Mechanisms

Extensive literature searches did not yield specific data regarding the detailed cellular response mechanisms to this compound. While research exists on the broader class of 2-aminonicotinonitrile derivatives, the specific effects of the 4-fluorobenzyl substitution on autophagy, necroptosis, cellular respiration, and cytoskeletal dynamics have not been documented in the available scientific literature. The following sections outline the areas where further research is needed to elucidate the molecular mechanisms of this specific compound.

Autophagy and Necroptosis Induction

There is currently no available research specifically investigating the role of this compound in the induction of autophagy or necroptosis. Studies on other 2-aminonicotinonitrile derivatives have suggested a potential for this class of compounds to modulate autophagy. For instance, some derivatives have been shown to induce the formation of autophagic vacuoles and influence the expression of autophagy-related proteins in cancer cells. However, it remains to be determined if this compound shares these properties and by what specific molecular pathways it might act.

Further investigation is required to determine if this compound can trigger these cellular processes and to identify the key molecular players involved.

Table 1: Research Gaps in Autophagy and Necroptosis Induction by this compound

Research AreaSpecific Questions to be Addressed
Autophagy Induction Does the compound increase the formation of autophagosomes?
Does it modulate the expression of key autophagy markers like LC3-II and p62?
Which signaling pathways (e.g., mTOR, AMPK) are affected?
Necroptosis Induction Does the compound activate the RIPK1-RIPK3-MLKL signaling cascade?
Is there evidence of plasma membrane rupture characteristic of necroptosis?
What is the interplay between apoptosis and necroptosis in response to this compound?

Modulation of Cellular Respiration and Energy Metabolism

The impact of this compound on cellular respiration and energy metabolism is another area where specific data is lacking. The nicotinonitrile scaffold is present in molecules that can influence metabolic pathways, but no direct evidence links this specific compound to alterations in mitochondrial function, glycolysis, or other energy-producing pathways.

Future studies should aim to assess the effects of this compound on key metabolic parameters to understand its bioenergetic profile.

Table 2: Unexplored Areas in the Modulation of Cellular Respiration and Energy Metabolism by this compound

Metabolic ProcessKey Parameters for Investigation
Mitochondrial Respiration Oxygen consumption rate (OCR)
Mitochondrial membrane potential
ATP production rates
Glycolysis Extracellular acidification rate (ECAR)
Glucose uptake and lactate (B86563) production
Overall Energy Metabolism Cellular ATP levels
Activation of metabolic stress sensors (e.g., AMPK)

Impact on Cell Morphology and Cytoskeletal Dynamics

There is no information available in the scientific literature regarding the effects of this compound on cell morphology and the dynamics of the cytoskeleton. The cytoskeleton, composed of actin filaments, microtubules, and intermediate filaments, is crucial for maintaining cell shape, motility, and intracellular transport. Chemical compounds can significantly alter these structures, leading to a variety of cellular responses.

Research is needed to observe and quantify any changes in cell shape, adhesion, and the organization of cytoskeletal components upon treatment with this compound.

Table 3: Potential Research Directions for the Impact of this compound on Cell Morphology and Cytoskeletal Dynamics

Area of InvestigationExperimental Approaches
Cell Morphology Phase-contrast and fluorescence microscopy to observe changes in cell shape, size, and adhesion.
Actin Cytoskeleton Phalloidin staining to visualize F-actin organization and the formation of structures like stress fibers and lamellipodia.
Microtubule Network Immunofluorescence staining for α-tubulin to assess microtubule integrity and organization.
Cytoskeletal Dynamics Live-cell imaging to monitor real-time changes in cytoskeletal structures.

Structure Activity Relationship Sar Studies of 2 4 Fluorobenzyl Amino Nicotinonitrile Derivatives

Systematic Structural Modifications around the Nicotinonitrile Core

The nicotinonitrile core is a versatile scaffold, and its biological activity can be finely tuned by the introduction of various substituents at different positions on the pyridine (B92270) ring.

Research on related 2-amino-3-cyanopyridine (B104079) derivatives has shown that the nature and position of substituents on the pyridine ring are critical determinants of their biological activity. While direct studies on 2-[(4-Fluorobenzyl)amino]nicotinonitrile are limited, general principles from analogous series can be applied. For instance, in many heterocyclic compounds, the introduction of small alkyl or aryl groups at positions C4 and C6 can significantly modulate activity. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a crucial role. For example, electron-withdrawing groups can alter the pKa of the pyridine nitrogen, which may affect receptor binding or cell permeability.

Illustrative Data on Substituent Effects on the Pyridine Ring of 2-Aminonicotinonitrile Analogs

Position of Substitution Type of Substituent General Impact on Biological Activity (in related series)
C4 Small Alkyl (e.g., Methyl) Often leads to an increase in activity.
C4 Aryl (e.g., Phenyl) Can enhance activity, potentially through additional binding interactions.
C5 Various Groups Substituents at this position can sometimes decrease activity.
C6 Small Alkyl (e.g., Methyl) Generally favorable for activity.

Note: This table is illustrative and based on general findings for 2-aminonicotinonitrile derivatives, not specific data for this compound.

Functional groups that can be introduced to the pyridine ring include halogens, hydroxyl groups, and methoxy (B1213986) groups. Halogens, such as chlorine or bromine, can increase lipophilicity and may participate in halogen bonding. Hydroxyl and methoxy groups can act as hydrogen bond donors or acceptors and can influence the electronic properties of the ring. The strategic placement of these groups can lead to optimized interactions with a biological target. researchgate.net

Variations of the 4-Fluorobenzylamino Moiety

The 4-fluorobenzylamino portion of the molecule is another critical area for structural modification to explore the SAR and optimize biological activity.

The presence and position of the fluorine atom on the benzyl (B1604629) ring are known to be significant for the biological activity of many drug molecules. Fluorine substitution can affect metabolic stability by blocking sites of oxidation. researchgate.net It can also alter the electronic properties of the aromatic ring and influence binding affinity through various interactions, including hydrogen bonding and dipole-dipole interactions.

Illustrative Data on Fluorine Substitution Patterns on the Benzyl Ring

Fluorine Position/Pattern Potential Impact on Biological Activity
2-Fluoro (ortho) May alter the preferred conformation of the benzyl ring relative to the nicotinonitrile core.
3-Fluoro (meta) Would create a different dipole moment in the benzyl ring compared to the 4-fluoro isomer.
2,4-Difluoro Increases lipophilicity and may enhance binding through additional interactions.
3,4,5-Trifluoro Significantly alters electronic properties and steric bulk.

Note: This table is illustrative and based on general principles of medicinal chemistry, not specific data for this compound derivatives.

The amine linker between the nicotinonitrile core and the benzyl ring provides rotational flexibility, allowing the molecule to adopt various conformations. The preferred conformation when bound to its biological target is a key determinant of activity. Conformational analysis, through computational modeling and experimental techniques like NMR, can provide insights into the low-energy conformations of the molecule.

The flexibility of the amine linker can be constrained by introducing substituents on the benzylic carbon or the amino nitrogen. For example, methylation of the nitrogen would change its hydrogen bonding capability and could introduce steric hindrance, thereby affecting the molecule's conformational preferences and biological activity. The length and nature of the linker can also be varied to optimize the spatial orientation of the two aromatic systems.

Replacing the 4-fluorobenzyl group with other substituted benzyl rings is a common strategy in SAR studies. Introducing a variety of substituents on the benzyl ring, such as methyl, methoxy, chloro, or cyano groups, at different positions can provide a detailed understanding of the steric and electronic requirements for optimal activity.

Furthermore, the entire benzyl ring could be replaced with other aromatic or heteroaromatic rings to explore new chemical space and potentially improve properties such as solubility or selectivity. For instance, replacing the phenyl ring with a pyridine, thiophene, or furan (B31954) ring would introduce different electronic and steric features, which could lead to novel interactions with the biological target.

Table of Compound Names Mentioned

Compound Name

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR serves as a predictive tool to forecast the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Development of QSAR Models for Predictive Activity

The development of predictive QSAR models for this compound derivatives involves a systematic workflow. Initially, a dataset of synthesized analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry software. Subsequently, a wide array of molecular descriptors, which are numerical representations of the chemical structure, are calculated.

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then employed to derive a mathematical equation that correlates a selection of these descriptors with the observed biological activity. nih.gov For instance, a hypothetical QSAR model for a series of this compound analogues might be represented by an equation like:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(HD) + β₃(LUMO) + ...

Here, log(1/IC₅₀) is the dependent variable representing biological activity, while logP (lipophilicity), HD (hydrogen bond donors), and LUMO (Lowest Unoccupied Molecular Orbital energy) are independent variables or physicochemical descriptors. The coefficients (β) indicate the direction and magnitude of the influence of each descriptor on the activity. The goal is to develop a statistically robust model that can accurately predict the activity of new compounds based solely on their calculated descriptors.

Identification of Key Physicochemical Descriptors

A crucial aspect of QSAR modeling is the identification of physicochemical descriptors that are most influential in determining the biological activity of this compound derivatives. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. researchgate.net The selection of the most relevant descriptors is typically achieved through statistical techniques that eliminate redundant or irrelevant variables, leading to a more interpretable and predictive model.

For derivatives of this scaffold, key descriptors might include:

Hydrophobicity (logP): The lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

Electronic Properties: Descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO energies, dipole moment, and atomic charges can provide insights into the electronic interactions (e.g., hydrogen bonding, π-π stacking) between the ligand and the target.

Steric Parameters: Molecular weight, molar refractivity, and specific steric descriptors (e.g., Verloop parameters) can define the size and shape requirements for optimal binding.

The following interactive table presents a hypothetical set of key physicochemical descriptors for a series of this compound derivatives and their corresponding biological activities.

Compound IDlogPDipole Moment (Debye)Molecular Weight ( g/mol )Hydrogen Bond DonorsHydrogen Bond AcceptorsBiological Activity (IC₅₀, µM)
1a 3.22.5241.25131.5
1b 3.52.8255.28130.8
1c 2.92.2227.22132.3
1d 4.13.1285.33140.5
1e 2.52.0213.19133.1

Validation and Applicability Domain of QSAR Models

The reliability of a QSAR model is contingent upon its rigorous validation. nih.govnih.gov Validation ensures that the model is not a result of chance correlation and possesses true predictive power for new chemical entities. scielo.br Several statistical parameters are used to assess the quality of a QSAR model.

Internal validation techniques, such as leave-one-out (LOO) cross-validation, are initially employed to assess the model's robustness. google.com In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound, and the cross-validated correlation coefficient (Q²) is calculated. A high Q² value (typically > 0.5) indicates good internal predictivity.

External validation is the most stringent test of a model's predictive capability. scielo.br Here, the initial dataset is divided into a training set for model development and a test set of compounds that are not used in model generation. The model's ability to predict the activities of the test set compounds is then evaluated. The predictive squared correlation coefficient (R²_pred) is a key metric for external validation, with a value > 0.6 generally considered acceptable.

The Applicability Domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. mdpi.comnih.govwikipedia.orgtum.denih.gov Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable. mdpi.com The AD is typically defined based on the range of descriptor values of the training set compounds.

Below is an interactive table summarizing typical validation parameters for a hypothetical QSAR model of this compound derivatives.

ParameterDescriptionValue
Coefficient of determination (goodness of fit)0.85
Cross-validated correlation coefficient (internal validation)0.72
R²_pred Predictive R² for the external test set0.78
F-test Fisher's F-statistic (statistical significance)65.4
RMSE Root Mean Square Error0.25

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Principles Applied to Analogues

Both Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are powerful computational strategies that can be applied to the design of novel this compound analogues with improved activity and selectivity. mdpi.com

Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the biological target (e.g., a protein kinase) is known. nih.govnih.govrsc.org This approach involves docking the this compound scaffold into the active site of the target protein to predict the binding mode and affinity. By visualizing the interactions between the ligand and the protein's amino acid residues, medicinal chemists can rationally design modifications to the lead compound to enhance these interactions. For example, if a hydrophobic pocket is identified near the 4-fluorobenzyl group, analogues with larger hydrophobic substituents at this position could be designed to improve potency. Similarly, if a hydrogen bond donor or acceptor on the protein is not engaged, modifications can be made to the ligand to introduce a complementary functional group.

Ligand-Based Drug Design (LBDD) is utilized when the structure of the biological target is unknown, but a set of active and inactive molecules is available. nih.govresearchgate.net LBDD methods aim to identify the common structural features, or pharmacophore, that are essential for biological activity. A pharmacophore model for this compound derivatives could, for instance, consist of a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the nitrile group), an aromatic ring (the pyridine ring), and a hydrophobic feature (the 4-fluorobenzyl group) arranged in a specific three-dimensional orientation. nih.govmdpi.commdpi.com This pharmacophore model can then be used as a template to design new molecules that possess these key features, or to virtually screen large compound libraries to identify novel scaffolds that fit the model.

Computational and Theoretical Investigations of this compound Remain Largely Unexplored in Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, detailed computational and theoretical studies focusing specifically on the compound this compound are not publicly available. As a result, a thorough, evidence-based article adhering to the requested outline on its molecular docking, molecular dynamics, and quantum chemical properties cannot be constructed at this time.

The requested sections and subsections require specific data derived from dedicated research, including:

Molecular Docking and Receptor Interaction Predictions: This would necessitate studies that have computationally screened this compound against specific biological targets (e.g., proteins, enzymes) to predict its binding modes, affinities, and the specific amino acid residues involved in the interaction.

Molecular Dynamics Simulations: Information for this section would come from simulations of the compound, likely in complex with a biological target, to analyze its conformational flexibility, the stability of the complex over time, and the dynamics of their interaction in a simulated physiological environment.

Quantum Chemical Calculations: This requires quantum mechanical studies to determine the compound's electronic structure, orbital energies (such as HOMO and LUMO), electrostatic potential, and other quantum chemical descriptors that provide insight into its intrinsic reactivity and properties.

Without published research on this compound in these areas, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in the field of computational chemistry are needed to elucidate the specific molecular behaviors and potential biological interactions of this compound.

Computational Chemistry and Theoretical Investigations of 2 4 Fluorobenzyl Amino Nicotinonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Analysis of Molecular Orbitals and Electrostatic Potentials

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity and kinetic stability.

The HOMO represents the ability of a molecule to donate an electron, indicating its nucleophilic character. In 2-[(4-Fluorobenzyl)amino]nicotinonitrile, the HOMO is likely to be distributed over the electron-rich regions, such as the aminopyridine ring and the nitrogen atom of the amino linker. The LUMO, conversely, signifies the ability to accept an electron, reflecting the molecule's electrophilic nature. The LUMO is expected to be localized on the electron-deficient nicotinonitrile ring, particularly the cyano group, and the fluorobenzyl moiety.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the specific energy gap would determine its propensity to engage in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Highest Occupied Molecular Orbital; Electron-donating capacity
LUMO-1.5Lowest Unoccupied Molecular Orbital; Electron-accepting capacity
HOMO-LUMO Gap5.0Indicates chemical reactivity and kinetic stability

Note: The values presented in this table are hypothetical and serve as an illustrative example of the data that would be generated from a computational analysis.

Molecular Electrostatic Potential (MEP) mapping is another vital computational tool that visualizes the charge distribution on the molecular surface. The MEP map uses a color spectrum to indicate regions of varying electrostatic potential. Red areas signify negative potential and are associated with electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. Green regions represent neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the cyano group and the fluorine atom, due to their high electronegativity. The hydrogen atom of the amino group and the aromatic protons would exhibit positive potential (blue). This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are crucial for drug-receptor binding. nih.gov

Prediction of Chemical Reactivity and Metabolic Soft Spots

Computational methods can predict the most probable sites of metabolism on a molecule, often referred to as "metabolic soft spots." researchgate.net This is particularly important in drug discovery, as metabolic instability can lead to rapid clearance of a compound from the body, reducing its therapeutic efficacy.

The prediction of metabolic soft spots is often based on the reactivity of different parts of the molecule towards common metabolic enzymes, such as the Cytochrome P450 (CYP) family. Computational models can identify atoms or functional groups that are most susceptible to metabolic transformations like oxidation, reduction, and hydrolysis. creative-biolabs.com

For this compound, potential metabolic soft spots could include:

The benzyl (B1604629) methylene (B1212753) bridge: This position is often susceptible to hydroxylation.

The aromatic rings: The fluorobenzyl and pyridine (B92270) rings could undergo aromatic hydroxylation, although the presence of the electron-withdrawing fluorine atom might decrease the reactivity of the fluorobenzyl ring towards oxidative metabolism.

The amino group: This group could be a site for N-dealkylation or oxidation.

Table 2: Predicted Metabolic Soft Spots and Potential Metabolites of this compound

Potential Soft SpotMetabolic ReactionPotential Metabolite
Benzyl methylene carbonHydroxylation2-{[Hydroxy(4-fluorophenyl)methyl]amino}nicotinonitrile
Pyridine ringAromatic Hydroxylation2-[(4-Fluorobenzyl)amino]-5-hydroxynicotinonitrile
Amino nitrogenN-dealkylation2-Aminonicotinonitrile and 4-fluorobenzaldehyde

Note: This table provides a hypothetical prediction of metabolic pathways based on the chemical structure.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity.

Generation of Pharmacophore Models for Target-Specific Activity

A pharmacophore model is typically generated based on the structural features of a set of known active molecules or from the ligand-binding site of a target protein. The key chemical features included in a pharmacophore model are hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For this compound, a pharmacophore model could be constructed based on its key structural elements:

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group and the nitrogen atoms of the pyridine ring.

Hydrogen Bond Donor: The hydrogen atom of the secondary amine.

Aromatic Rings: The fluorophenyl and pyridine rings, which can engage in π-π stacking interactions.

Hydrophobic Feature: The fluorobenzyl group.

This model can then be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features and are therefore likely to exhibit similar biological activity. dovepress.com

Application in the Identification of Novel Active Scaffolds

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. When a pharmacophore model is used for virtual screening, it acts as a filter to select molecules that match the defined 3D arrangement of essential features. nih.gov

The pharmacophore model derived from this compound can be employed to screen extensive compound libraries to discover novel chemical scaffolds. This approach allows for the identification of structurally diverse molecules that may possess the desired biological activity, potentially leading to the discovery of new lead compounds with improved properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles. plos.org This process is significantly faster and more cost-effective than traditional high-throughput screening of physical compounds.

Advanced Research Perspectives and Future Directions for 2 4 Fluorobenzyl Amino Nicotinonitrile Research

Exploration of Novel Therapeutic Areas beyond Current Investigations

To explore novel therapeutic areas for any compound, an initial understanding of its biological activity is essential. This is typically derived from high-throughput screening, in vitro assays, or computational modeling to identify potential molecular targets. As no such information is available for 2-[(4-Fluorobenzyl)amino]nicotinonitrile, it is not possible to propose scientifically grounded avenues for new therapeutic applications.

Integration with Advanced Drug Delivery Systems Research

The development and integration of advanced drug delivery systems, such as nanoparticles, liposomes, or targeted conjugates, are contingent on the physicochemical properties of the drug and its intended therapeutic application. Without knowledge of the compound's solubility, stability, permeability, and, most importantly, its intended biological target, the selection and design of an appropriate drug delivery system cannot be determined.

Development of Prodrug Strategies for Enhanced Bioavailability or Targeting

Prodrugs are inactive precursors that are converted into the active drug form in the body. This strategy is employed to overcome pharmacokinetic challenges like poor absorption or to achieve targeted delivery. The design of a prodrug requires a clear understanding of the parent molecule's limitations and the desired therapeutic outcome. In the absence of any pharmacokinetic or pharmacodynamic data for this compound, the rationale for and the design of potential prodrugs cannot be formulated.

Collaborative Research Avenues with Academia and Industry

Collaborative research is often driven by preliminary data that suggests a compound's potential. Academic and industrial partnerships typically form to explore a promising biological activity, to elucidate a mechanism of action, or to advance a compound through the drug discovery pipeline. Without any initial findings on the biological effects of this compound, there is no current basis for establishing such research collaborations.

Considerations for Advanced Preclinical Development and Lead Optimization

Lead optimization is a critical phase in drug discovery where a compound with initial "hit" activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. This process is entirely dependent on having an initial lead compound with a confirmed biological activity. As this compound has not been identified as a "hit" or "lead" in any publicly disclosed research, the principles of lead optimization are not yet applicable.

Q & A

Q. What are the optimized synthetic protocols for 2-[(4-Fluorobenzyl)amino]nicotinonitrile, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a related compound, 2-(4-Fluorobenzyl)amino-6-(trifluoromethyl)nicotinonitrile, was synthesized via a one-pot reaction using 4-fluorobenzylamine and a substituted nicotinonitrile precursor in CDCl₃, yielding 70% with a melting point of 87–92°C . Key parameters for optimization include:

  • Temperature control : Maintaining 50–60°C during condensation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity.
  • Catalyst use : Base catalysts like K₂CO₃ improve amine coupling efficiency.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • ¹H NMR : Look for characteristic signals such as the 4-fluorobenzyl group (δ 7.38–7.34 ppm for aromatic protons, δ 4.68 ppm for -CH₂-NH-) and the pyridine ring (δ 7.82 ppm) .
  • Mass Spectrometry (MS) : Use FAB-MS or ESI-MS to confirm molecular weight. The parent ion [M+H]⁺ at m/z 296 is expected for derivatives with similar substituents .
  • 13C NMR : Identify nitrile carbon signals at ~115–120 ppm and aromatic carbons adjacent to fluorine (split due to J-coupling) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility : Soluble in DMSO, DMF, and chloroform; poorly soluble in water. For biological assays, prepare stock solutions in DMSO (10–20 mM) and dilute in buffer .
  • Stability : Store at –20°C under inert atmosphere. Degradation occurs via hydrolysis of the nitrile group in acidic/basic conditions; monitor via TLC or HPLC .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural conformation of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction is critical for determining bond lengths and angles. For example:

  • Bond-length analysis : The C-N bond in the benzylamino group typically measures 1.35–1.40 Å, while the nitrile C≡N bond is ~1.15 Å .
  • Hydrogen bonding : Intermolecular N-H···N interactions stabilize the crystal lattice, observed in derivatives like 6-(4-chlorophenyl)nicotinonitrile .

Q. Table 1: Key Crystallographic Parameters

ParameterValue RangeReference
C-N (benzylamino)1.35–1.40 Å
C≡N (nitrile)1.14–1.16 Å
Dihedral angle (pyridine-benzyl)15–25°

Q. How do substituents on the benzyl group influence the biological activity of nicotinonitrile derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -F) : Enhance metabolic stability and receptor binding. For example, 4-fluorobenzyl derivatives show improved β3-adrenoreceptor agonism (e.g., Lubabegron, IC₅₀ = 12 nM) .
  • Bulkier substituents : Reduce solubility but increase selectivity. Compare with 2-(thiophen-2-yl)phenoxy derivatives, where steric effects limit off-target interactions .

Q. What strategies are effective for resolving contradictory spectral data (e.g., NMR splitting patterns) in fluorinated nicotinonitrile derivatives?

Methodological Answer:

  • Variable Temperature NMR : Resolve dynamic effects causing signal broadening. For example, -NH proton signals may sharpen at 25°C .
  • DFT Calculations : Predict ¹H/¹³C chemical shifts using software (e.g., Gaussian) to compare with experimental data .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to distinguish overlapping NH and aromatic signals .

Q. How can in silico modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Assess membrane permeability (logP ~2.5 predicted) and binding to cytochrome P450 enzymes .
  • ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate bioavailability (%F = 60–70%) and half-life (t₁/₂ = 3–5 hours) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for nicotinonitrile derivatives?

Methodological Answer:

  • Purity assessment : Use HPLC (≥95% purity threshold) to rule out impurities.
  • Polymorphism screening : Perform DSC to detect multiple crystalline forms. For example, a derivative with mp = 87–92°C vs. 251–253°C may reflect different polymorphs.
  • Inter-lab calibration : Cross-validate instruments using standard references (e.g., NIST-certified materials) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.